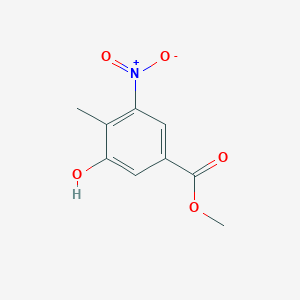

Methyl 3-hydroxy-4-methyl-5-nitrobenzoate

Description

Contextual Significance of Aromatic Nitro Compounds in Organic Synthesis and Medicinal Chemistry

Aromatic nitro compounds are a cornerstone of modern organic chemistry, characterized by the presence of one or more nitro (–NO₂) groups attached to an aromatic ring. nih.gov The nitro group is strongly electron-withdrawing, a property that profoundly influences the reactivity of the aromatic ring. wikipedia.org This electronic effect deactivates the ring towards electrophilic aromatic substitution, directing incoming groups to the meta position, while activating it for nucleophilic aromatic substitution. wikipedia.orglkouniv.ac.in

In organic synthesis, this predictable reactivity is harnessed to create a wide array of chemical structures. Aromatic nitro compounds are common precursors to aromatic amines through reduction, a fundamental transformation in the synthesis of dyes, pharmaceuticals, and agrochemicals. wikipedia.orgsci-hub.se They are also key starting materials in the synthesis of various heterocyclic compounds. wikipedia.org

In the realm of medicinal chemistry, the nitroaromatic moiety is a recognized pharmacophore found in a number of therapeutic agents, including antibiotics and anti-inflammatory drugs. numberanalytics.com The presence of the nitro group can modulate a drug's pharmacokinetic and pharmacodynamic properties. Furthermore, substituted benzoic acid derivatives, a class to which the hydrolyzed form of the title compound belongs, have been identified as potent inhibitors of enzymes such as protein phosphatase Slingshot, indicating therapeutic potential in areas like cancer. nih.gov

Structural Classification and Nomenclature of Methyl 3-hydroxy-4-methyl-5-nitrobenzoate

This compound is a polysubstituted aromatic ester. Its formal name is derived according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature rules. The parent structure is a benzoate (B1203000), indicating a benzoic acid ester. The "methyl" prefix before "benzoate" specifies that the ester is formed with methanol (B129727).

The benzene (B151609) ring is substituted at three positions:

A hydroxyl (–OH) group at position 3.

A methyl (–CH₃) group at position 4.

A nitro (–NO₂) group at position 5.

The numbering of the ring begins at the carbon atom attached to the carboxyl group of the ester and proceeds in the direction that gives the substituents the lowest possible locants.

Table 1: Structural and Chemical Identity

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| CAS Number | 98434-26-3 |

| Molecular Formula | C₉H₉NO₅ |

| Molecular Weight | 211.17 g/mol |

| SMILES | CC1=C(C(=CC(=C1)C(=O)OC)N+[O-])O |

Research Rationale and Potential Academic Interest in this compound

The academic interest in this compound stems from its nature as a highly functionalized, small molecule that can serve as a versatile building block in organic synthesis. The presence of multiple, distinct functional groups—a hydroxyl, a methyl, a nitro, and a methyl ester—on a single aromatic ring offers a platform for a variety of chemical transformations.

The hydroxyl and nitro groups can be targets for substitution or modification, while the ester can be hydrolyzed to a carboxylic acid, providing another point for chemical manipulation. quora.com The methyl group can also potentially undergo oxidation. This multi-functionality makes it a candidate for the synthesis of more complex molecules, including novel pharmaceutical scaffolds and materials with specific electronic properties.

While extensive research specifically on this compound is not widely published, its structural analogs, such as other substituted nitrobenzoates, are subjects of study. For instance, methyl 3-nitrobenzoate is used in the preparation of iodoarenes, and its synthesis via nitration of methyl benzoate is a common academic experiment. sigmaaldrich.comchemicalbook.comrsc.org Research on related compounds like methyl 4-hydroxy-3-nitrobenzoate and methyl 4-hydroxy-3-methyl-5-nitrobenzoate also contributes to the broader understanding of the chemical behavior of this class of compounds. nist.govambeed.com The study of such molecules helps in understanding the interplay of different functional groups on the reactivity and properties of the aromatic system.

Table 2: Related Compounds in Research

| Compound Name | CAS Number | Key Research Area/Application |

|---|---|---|

| Methyl 3-nitrobenzoate | 618-95-1 | Synthesis of iodoarenes, model for nitration reactions. sigmaaldrich.comchemicalbook.comrsc.org |

| Methyl 4-hydroxy-3-nitrobenzoate | 99-42-3 | Spectroscopic and physical property studies. nist.gov |

| Methyl 3-(hydroxymethyl)-4-nitrobenzoate | 201932-92-5 | Organic building block. chemscene.combldpharm.com |

Structure

3D Structure

Properties

IUPAC Name |

methyl 3-hydroxy-4-methyl-5-nitrobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO5/c1-5-7(10(13)14)3-6(4-8(5)11)9(12)15-2/h3-4,11H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVLATZXOTOHQEW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1O)C(=O)OC)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40448826 | |

| Record name | methyl 3-hydroxy-4-methyl-5-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40448826 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

125229-13-2 | |

| Record name | methyl 3-hydroxy-4-methyl-5-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40448826 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Methyl 3 Hydroxy 4 Methyl 5 Nitrobenzoate

Strategies Involving Esterification of 3-hydroxy-4-methyl-5-nitrobenzoic Acid

The direct esterification of 3-hydroxy-4-methyl-5-nitrobenzoic acid represents a straightforward approach to the target molecule. This transformation can be accomplished using several established protocols.

Fischer Esterification Protocols Utilizing Methanol (B129727) and Acid Catalysis

The Fischer-Speier esterification, a classic and widely employed method, is a primary route for the synthesis of methyl 3-hydroxy-4-methyl-5-nitrobenzoate. researchgate.net This acid-catalyzed reaction involves the treatment of 3-hydroxy-4-methyl-5-nitrobenzoic acid with an excess of methanol, which serves as both the reactant and the solvent, in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid. truman.eduiajpr.com The equilibrium nature of the Fischer esterification necessitates driving the reaction towards the product side, often by using a large excess of the alcohol or by removing the water formed during the reaction. truman.eduyoutube.com

For instance, a typical procedure involves refluxing the carboxylic acid in anhydrous methanol with a catalytic amount of concentrated sulfuric acid for a specified duration. truman.edu The reaction progress can be monitored by techniques like thin-layer chromatography. Upon completion, the work-up usually involves pouring the reaction mixture into ice water to precipitate the crude ester, which is then collected by filtration and purified, often by recrystallization from a suitable solvent like methanol or an ethanol (B145695)/water mixture. truman.edursc.org

Table 1: Representative Fischer Esterification Conditions

| Carboxylic Acid | Alcohol | Catalyst | Reaction Time | Work-up |

| 3-hydroxy-4-methyl-5-nitrobenzoic acid | Methanol | Sulfuric Acid | 1 hour (reflux) | Pour into ice water, filter, recrystallize |

| m-Nitrobenzoic acid | Methanol | Sulfuric Acid | 1 hour (reflux) | Pour into ice, filter, recrystallize from methanol |

This table presents illustrative conditions and may require optimization for specific applications.

Alternative Esterification Approaches and Conditions

Beyond the traditional Fischer esterification, other methods can be employed to convert 3-hydroxy-4-methyl-5-nitrobenzoic acid to its methyl ester. One such alternative involves the use of coupling agents, such as uronium-based reagents like TBTU, TATU, or COMU, in the presence of an organic base. researchgate.net These methods often proceed at room temperature and can offer excellent yields. researchgate.net

Another approach is the use of a halocarbon, like an alkyl halide, in the presence of a non-quaternizable tertiary amine. google.com For example, the esterification of hydroxybenzoic acids has been achieved by reacting them with a halogenated derivative of an aliphatic hydrocarbon in a homogeneous liquid phase with a tertiary amine. google.com Microwave-assisted esterification has also emerged as a rapid and efficient method. researchgate.net In a sealed-vessel microwave system, the reaction of a substituted benzoic acid with an alcohol and a catalytic amount of sulfuric acid can lead to high yields in significantly reduced reaction times compared to conventional heating. researchgate.net

Regioselective Nitration of Precursor Aromatic Systems

An alternative synthetic strategy involves introducing the nitro group at a later stage through the regioselective nitration of a precursor molecule that already contains the methyl ester and other substituents.

Directed Nitration of Methyl 3-hydroxy-4-methylbenzoate or Related Substrates

The nitration of a precursor such as methyl 3-hydroxy-4-methylbenzoate is a key method for introducing the nitro group at the desired position. The hydroxyl and methyl groups on the aromatic ring direct the incoming electrophile (the nitronium ion, NO₂⁺) to specific positions. The hydroxyl group is a strongly activating, ortho-, para-directing group, while the methyl group is a weakly activating, ortho-, para-director. In this specific substrate, the positions ortho and para to the hydroxyl group are C2, C4, and C6. The positions ortho and para to the methyl group are C3 and C5. The ester group is a deactivating, meta-directing group. rsc.org The interplay of these directing effects is crucial for achieving the desired regioselectivity.

The nitration is typically carried out using a nitrating mixture, which is a combination of concentrated nitric acid and concentrated sulfuric acid. orgsyn.org The sulfuric acid acts as a catalyst by protonating the nitric acid, leading to the formation of the highly electrophilic nitronium ion. aiinmr.comyoutube.com The reaction is often performed at low temperatures (e.g., 0-10 °C) to control the reaction rate and minimize the formation of byproducts. orgsyn.org

Influence of Protecting Groups on Nitration Regioselectivity and Yield

In some cases, to achieve higher regioselectivity and prevent unwanted side reactions, a protecting group strategy may be employed. The hydroxyl group, being highly activating, can be susceptible to oxidation or may direct the nitration to multiple positions. To circumvent this, the hydroxyl group can be temporarily converted into a less activating group, such as an acetate (B1210297) or a methoxy (B1213986) group. mdpi.comumich.edu

After the nitration step, the protecting group is removed to regenerate the free hydroxyl group. The choice of protecting group is critical and must be stable to the nitration conditions and easily removable without affecting other functional groups in the molecule. umich.edu For instance, an acetyl group can be introduced by reaction with acetic anhydride (B1165640) and removed by hydrolysis.

Optimization of Nitration Reagents and Reaction Parameters

The yield and selectivity of the nitration reaction are highly dependent on the reaction conditions. Key parameters that can be optimized include the choice of nitrating agent, the reaction temperature, and the reaction time. orgsyn.orgbeilstein-journals.org While a mixture of concentrated nitric and sulfuric acids is the most common nitrating agent, other reagents can also be used. orgsyn.org

Careful control of the temperature is crucial, as nitration reactions are highly exothermic. beilstein-journals.org Running the reaction at a controlled, low temperature helps to prevent over-nitration (the introduction of multiple nitro groups) and the formation of undesired isomers. orgsyn.org The rate of addition of the nitrating agent is also important to maintain a steady reaction temperature. quizlet.com The reaction time is another parameter that needs to be optimized to ensure complete conversion of the starting material while minimizing the formation of byproducts. beilstein-journals.org

Table 2: Common Reagents and Conditions for Aromatic Nitration

| Substrate | Nitrating Agent | Catalyst/Solvent | Temperature | Key Considerations |

| Methyl benzoate (B1203000) | Conc. HNO₃ | Conc. H₂SO₄ | 0-15 °C | Control of temperature is critical to prevent dinitration. orgsyn.org |

| m-Hydroxybenzoic acid | Fuming HNO₃ | Nitrobenzene (B124822) | 35-40 °C | Slow addition of nitrating agent is required. prepchem.com |

| O-Methylisouronium sulfate | HNO₃ | H₂SO₄ | 40 °C | Optimized for continuous flow, safer than batch processes. beilstein-journals.org |

This table provides examples of nitration conditions and highlights important reaction parameters.

Multi-step Synthetic Pathways to this compound

The construction of this compound necessitates a multi-step approach to ensure the correct placement of the hydroxyl, methyl, and nitro groups, along with the methyl ester functionality, on the aromatic ring. The order of these reaction steps is critical to achieving the desired isomer.

Alkylation and Subsequent Nitration Strategies

One plausible synthetic route involves the initial preparation of a methylated aromatic precursor, followed by nitration. This strategy leverages the directing effects of the existing substituents to guide the incoming nitro group to the desired position. A potential starting material for this approach is methyl 3-hydroxy-4-methylbenzoate.

The nitration of a related compound, methyl 3-hydroxy-4-methoxybenzoate, has been reported in the synthesis of Gefitinib. mdpi.com In this process, the precursor was treated with nitric acid in a mixture of acetic acid and acetic anhydride to introduce a nitro group onto the aromatic ring. mdpi.com A similar approach could theoretically be applied to methyl 3-hydroxy-4-methylbenzoate. The hydroxyl and methyl groups on the ring would direct the electrophilic nitration. The reaction conditions, particularly temperature, would need to be carefully controlled to favor the formation of the desired 5-nitro isomer.

Table 1: Hypothetical Alkylation and Nitration Strategy

| Step | Reaction | Reagents and Conditions | Precursor | Intermediate/Product |

| 1 | Friedel-Crafts Alkylation | CH₃Cl, AlCl₃ | Methyl 3-hydroxybenzoate | Methyl 3-hydroxy-4-methylbenzoate |

| 2 | Nitration | HNO₃, H₂SO₄ | Methyl 3-hydroxy-4-methylbenzoate | This compound |

This table presents a theoretical pathway as direct synthesis data is not available.

Sequential Functional Group Transformations on Related Aromatic Precursors

An alternative strategy involves starting with a more readily available aromatic compound and performing a series of functional group transformations. A logical precursor for this pathway is 3-hydroxy-4-methylbenzoic acid. This approach would involve nitration of the benzoic acid derivative followed by esterification.

The synthesis of the related 3-hydroxy-4-nitrobenzoic acid has been documented, starting from m-cresol (B1676322) through nitration and subsequent oxidation of the methyl group to a carboxylic acid. google.com Another method describes the nitration of m-hydroxybenzoic acid using fuming nitric acid in nitrobenzene to yield 3-hydroxy-4-nitrobenzoic acid. prepchem.com

Following the synthesis of 3-hydroxy-4-methyl-5-nitrobenzoic acid, the final step would be a Fischer esterification. This acid-catalyzed reaction with methanol would convert the carboxylic acid group into the desired methyl ester, yielding this compound. The esterification of the related m-nitrobenzoic acid to methyl m-nitrobenzoate is a well-established procedure, often carried out by refluxing the acid in methanol with a catalytic amount of sulfuric acid. truman.edu

Table 2: Illustrative Sequential Functional Group Transformation

| Step | Reaction | Reagents and Conditions | Precursor | Intermediate/Product |

| 1 | Nitration | HNO₃, H₂SO₄ | 3-Hydroxy-4-methylbenzoic acid | 3-Hydroxy-4-methyl-5-nitrobenzoic acid |

| 2 | Fischer Esterification | CH₃OH, H₂SO₄ (catalyst), reflux | 3-Hydroxy-4-methyl-5-nitrobenzoic acid | This compound |

This table illustrates a potential synthetic sequence based on known transformations of similar compounds.

Purification Techniques for Synthesized this compound

The purification of the final product, this compound, is crucial to remove any unreacted starting materials, byproducts, or residual reagents. Based on the purification methods for structurally similar compounds like methyl m-nitrobenzoate, recrystallization is a highly effective technique. truman.edursc.org

The crude solid product obtained after the final reaction step would typically be dissolved in a suitable hot solvent or solvent mixture. For compounds of this nature, a mixture of ethanol and water is often employed. rsc.org The principle relies on the higher solubility of the desired compound in the hot solvent and its lower solubility upon cooling, leading to the formation of purified crystals. The solid is dissolved in a minimal amount of the hot solvent, and upon slow cooling, the purified product crystallizes out, leaving impurities behind in the mother liquor. youtube.com The crystals are then collected by filtration, washed with a small amount of cold solvent to remove any adhering impurities, and dried. orgsyn.org

Table 3: Purification Parameters for Aromatic Nitro Compounds

| Technique | Solvent System | Key Steps | Reference Compound(s) |

| Recrystallization | Methanol | Dissolution in hot methanol, cooling to induce crystallization, filtration, and drying. truman.edu | Methyl m-nitrobenzoate |

| Recrystallization | Ethanol/Water | Dissolution of crude product in hot ethanol, addition of hot water until turbidity, cooling to crystallize. rsc.org | Methyl 3-nitrobenzoate |

| Washing | Cold Methanol | Washing the crude solid with ice-cold methanol to remove certain impurities. orgsyn.org | Methyl m-nitrobenzoate |

Chemical Reactivity and Derivatization of Methyl 3 Hydroxy 4 Methyl 5 Nitrobenzoate

Transformations Involving the Nitro Group

The nitro group is a versatile functional group that can be readily transformed into an amino group, a key step in the synthesis of many pharmaceutical and chemical intermediates. This reduction can be achieved through several methods, including catalytic hydrogenation and chemical reduction.

Catalytic hydrogenation is a highly efficient and clean method for the reduction of nitroarenes to their corresponding anilines. For compounds structurally similar to Methyl 3-hydroxy-4-methyl-5-nitrobenzoate, this transformation is typically accomplished using hydrogen gas in the presence of a metal catalyst. Palladium on carbon (Pd/C) is a commonly used catalyst for this purpose. The reaction is generally carried out in a solvent such as methanol (B129727) or ethanol (B145695) at atmospheric or slightly elevated pressure. This method is known for its high yields and chemoselectivity, often leaving other functional groups like esters intact. sciencemadness.org The expected product from the catalytic hydrogenation of this compound would be Methyl 3-amino-5-hydroxy-4-methylbenzoate.

Table 1: Catalytic Hydrogenation Conditions for Nitroarene Reduction Data based on reactions of analogous compounds like methyl m-nitrobenzoate.

| Catalyst | Reagent | Solvent | Pressure | Outcome |

| 5% Palladium on Carbon (Pd/C) | Hydrogen (H₂) | Methanol | >3 bar | Quantitative yield of the corresponding amine. sciencemadness.org |

| 5% Palladium on Carbon (Pd/C) | Hydrogen (H₂) | Methanol | Atmospheric | Requires higher catalyst loading (e.g., 2 mol%) for completion. sciencemadness.org |

A variety of chemical reagents can be employed to reduce the nitro group. These methods are often preferred when specific reaction conditions are required or when catalytic hydrogenation is not feasible. Common reducing agents include metals in acidic media (e.g., iron in acetic acid) and dissolving metal reductions. Another effective reagent is sodium dithionite, which can reduce nitro groups under relatively mild conditions. sciencemadness.org While effective, some of these methods may have drawbacks, such as the potential for hydrolysis of the ester group, particularly under harsh acidic or basic conditions. sciencemadness.org

Table 2: Chemical Reagents for Nitro Group Reduction Data based on reactions of analogous nitrobenzoate esters.

| Reagent(s) | Conditions | Product | Notes |

| Iron (Fe) powder / Acetic Acid (AcOH) | Sonication or reflux in a solvent mixture (e.g., Ethanol/Water) | Corresponding amine | A classic and cost-effective method. sciencemadness.org |

| Sodium Dithionite (Na₂S₂O₄) | Aqueous solution with a base (e.g., Sodium Carbonate) | Corresponding amine | Generally ester-friendly, though some hydrolysis may occur. sciencemadness.org |

| Tin(II) Chloride (SnCl₂) / Hydrochloric Acid (HCl) | Acidic conditions | Corresponding amine | A standard method for nitro group reduction. |

Bioreduction represents an environmentally benign alternative for the transformation of nitroaromatic compounds. nih.govresearchgate.net In biological systems, the reduction of a nitro group is often catalyzed by enzymes known as nitroreductases. slideshare.net This process is typically a stepwise reduction that proceeds through highly reactive intermediates. The six-electron reduction of the nitro group to an amino group involves the sequential formation of nitroso and N-hydroxylamino functional groups. researchgate.net While most bacteria can reduce a nitro group to an amino function, the complete mineralization of nitroaromatic compounds by a single anaerobic strain is uncommon. nih.govslideshare.net These bioreductive pathways are significant in the context of both the synthesis of amino-aromatic compounds and the bioremediation of nitroaromatic pollutants. nih.govnih.gov The intermediates generated, such as hydroxylamines, can be toxic. researchgate.net

Reactions of the Hydroxyl Group

The phenolic hydroxyl group in this compound is a nucleophile and can undergo reactions typical of phenols, most notably O-alkylation to form ethers and O-acylation to form esters.

O-alkylation involves the formation of an ether by replacing the hydrogen atom of the hydroxyl group with an alkyl group. This is commonly achieved by treating the phenol with an alkylating agent, such as an alkyl halide (e.g., methyl iodide) or dimethyl sulfate, in the presence of a base. The base, typically a carbonate like potassium carbonate (K₂CO₃) or a stronger base like sodium hydride (NaH), deprotonates the hydroxyl group to form a more nucleophilic phenoxide ion, which then attacks the alkylating agent. The choice of base and solvent (often DMF or acetone) is crucial for optimizing the reaction yield and preventing side reactions. researchgate.net

Table 3: Common Conditions for O-Alkylation of Phenols Data based on general phenolic etherification and reactions of analogous hydroxybenzoates.

| Alkylating Agent | Base | Solvent | Product |

| Iodomethane (CH₃I) | Potassium Carbonate (K₂CO₃) | Dimethylformamide (DMF) | Methyl 3-methoxy-4-methyl-5-nitrobenzoate |

| Dimethyl Sulfate ((CH₃)₂SO₄) | Sodium Hydride (NaH) | Tetrahydrofuran (THF) | Methyl 3-methoxy-4-methyl-5-nitrobenzoate |

| Benzyl Bromide (BnBr) | Sodium Hydride (NaH) | Tetrahydrofuran (THF) | Methyl 3-(benzyloxy)-4-methyl-5-nitrobenzoate |

The hydroxyl group can be acylated to form an ester. Standard methods include reacting the compound with an acyl chloride or an acid anhydride (B1165640) in the presence of a base like pyridine or triethylamine. The base serves to neutralize the acidic byproduct (e.g., HCl) and can also act as a catalyst. Another sophisticated method is the Mitsunobu reaction, which allows for the esterification of alcohols under mild conditions using a carboxylic acid, triphenylphosphine (PPh₃), and an azodicarboxylate such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). mdpi.com This reaction is particularly useful for sensitive substrates.

Reactivity of the Methyl Ester Moiety

The methyl ester group (-COOCH₃) is a key site for nucleophilic acyl substitution reactions.

Hydrolysis to the Corresponding Carboxylic Acid

The methyl ester of this compound can be hydrolyzed to its corresponding carboxylic acid, 3-hydroxy-4-methyl-5-nitrobenzoic acid. This reaction can be carried out under either acidic or basic conditions.

Acid-Catalyzed Hydrolysis: In the presence of a strong acid (e.g., H₂SO₄ or HCl) and water, the ester undergoes hydrolysis. The reaction is reversible, and an excess of water is typically used to drive the equilibrium towards the formation of the carboxylic acid.

Base-Catalyzed Hydrolysis (Saponification): Treatment with a base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), results in the formation of the carboxylate salt. Subsequent acidification then yields the carboxylic acid. This process is irreversible and is often preferred for its higher yields. chemspider.com

| Reaction | Reagents | Product |

| Acid-Catalyzed Hydrolysis | H₂O, H⁺ (e.g., H₂SO₄) | 3-hydroxy-4-methyl-5-nitrobenzoic acid |

| Base-Catalyzed Hydrolysis | 1. NaOH or KOH, H₂O 2. H₃O⁺ | 3-hydroxy-4-methyl-5-nitrobenzoic acid |

Transesterification Reactions

Transesterification is the process of exchanging the alkoxy group of an ester with another alcohol. masterorganicchemistry.com For this compound, this would involve reacting it with a different alcohol in the presence of an acid or base catalyst to form a new ester.

Acid-Catalyzed Transesterification: This is a reversible reaction where a proton source activates the carbonyl group of the ester, making it more susceptible to nucleophilic attack by another alcohol. masterorganicchemistry.com

Base-Catalyzed Transesterification: An alkoxide, corresponding to the alcohol being used, acts as a nucleophile and attacks the carbonyl carbon of the methyl ester. masterorganicchemistry.com This method is also generally reversible.

| Catalyst | Reagent | Product |

| Acid (e.g., H₂SO₄) | R-OH | 3-hydroxy-4-methyl-5-nitrobenzoate of R |

| Base (e.g., NaOR) | R-OH | 3-hydroxy-4-methyl-5-nitrobenzoate of R |

Electrophilic Aromatic Substitution Reactions (beyond nitration)

The benzene (B151609) ring of this compound is substituted with both activating and deactivating groups, which direct the position of any further electrophilic aromatic substitution (EAS).

Activating Groups: The hydroxyl (-OH) and methyl (-CH₃) groups are activating and ortho-, para-directing. They increase the electron density of the ring, making it more susceptible to electrophilic attack. libretexts.org

Deactivating Groups: The nitro (-NO₂) and methyl ester (-COOCH₃) groups are deactivating and meta-directing. They withdraw electron density from the ring. libretexts.org

The positions ortho and para to the strongly activating hydroxyl group are already occupied (by the methyl and nitro groups). The position para to the methyl group is also occupied (by the hydroxyl group). The directing effects of the substituents are as follows:

-OH group: Directs to positions 2 and 6. Position 5 is already substituted.

-CH₃ group: Directs to positions 3 and 5. Both are already substituted.

-NO₂ group: Directs to positions 2 and 6.

-COOCH₃ group: Directs to positions 2 and 6.

Considering the combined effects, the most likely position for an incoming electrophile would be at the C2 or C6 positions, which are ortho to the powerful hydroxyl directing group and meta to the deactivating groups. However, steric hindrance from the adjacent substituents could influence the reaction's feasibility and outcome.

Potential Electrophilic Aromatic Substitution Reactions:

Halogenation: Introduction of a halogen (e.g., Br₂, Cl₂) in the presence of a Lewis acid.

Sulfonation: Reaction with fuming sulfuric acid (H₂SO₄/SO₃) to introduce a sulfonic acid group (-SO₃H). masterorganicchemistry.com

Friedel-Crafts Alkylation and Acylation: These reactions are unlikely to occur due to the presence of the strongly deactivating nitro and ester groups, which inhibit the reaction.

Nucleophilic Aromatic Substitution Potential

Nucleophilic aromatic substitution (SₙAr) is a plausible reaction pathway for this molecule due to the presence of the strongly electron-withdrawing nitro group. For an SₙAr reaction to occur, two main conditions must be met:

The aromatic ring must be substituted with strong electron-withdrawing groups.

There must be a good leaving group.

In this compound, the nitro group significantly reduces the electron density of the ring, making it susceptible to attack by a strong nucleophile. The potential leaving groups would be the substituents on the ring. The nitro group itself is a poor leaving group. While the other substituents are not ideal leaving groups, under forcing conditions, a nucleophile could potentially displace one of them. The most likely positions for nucleophilic attack are ortho and para to the nitro group.

Potential Nucleophilic Aromatic Substitution Reactions:

A strong nucleophile (e.g., an alkoxide, an amine) could potentially attack the ring, leading to the displacement of one of the substituents. The feasibility of such a reaction would depend on the specific nucleophile, the reaction conditions, and which substituent acts as the leaving group.

Advanced Spectroscopic and Structural Elucidation of Methyl 3 Hydroxy 4 Methyl 5 Nitrobenzoate

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the precise arrangement of atoms within a molecule. By analyzing the interaction of atomic nuclei with an external magnetic field, detailed structural information can be obtained.

Proton NMR (¹H-NMR) spectroscopy provides information on the chemical environment of the hydrogen atoms in a molecule. The spectrum of Methyl 3-hydroxy-4-methyl-5-nitrobenzoate is expected to show distinct signals corresponding to the aromatic protons, the methyl ester protons, the aromatic methyl protons, and the hydroxyl proton.

The chemical shifts (δ) are influenced by the electron-withdrawing nitro group and the electron-donating hydroxyl and methyl groups. The aromatic region would likely display two singlets due to the substitution pattern on the benzene (B151609) ring. The hydroxyl proton signal can be broad and its position may vary depending on the solvent and concentration.

Table 1: Predicted ¹H-NMR Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic CH | 8.0 - 8.2 | Singlet |

| Aromatic CH | 7.6 - 7.8 | Singlet |

| -OCH₃ (Ester) | ~3.9 | Singlet |

| -CH₃ (Aromatic) | ~2.4 | Singlet |

| -OH | Variable | Broad Singlet |

Note: Predicted values are based on the analysis of structurally similar compounds.

Carbon-13 NMR (¹³C-NMR) spectroscopy provides a map of the carbon framework of the molecule. Each unique carbon atom in this compound will give a distinct signal in the ¹³C-NMR spectrum.

The carbonyl carbon of the ester group is expected to appear at the downfield end of the spectrum (around 165-170 ppm). The aromatic carbons will have chemical shifts determined by their position relative to the substituents. The carbons directly attached to the nitro and hydroxyl groups will be significantly shifted. The methyl carbons of the ester and the aromatic methyl group will appear at the upfield end of the spectrum.

Table 2: Predicted ¹³C-NMR Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C=O (Ester) | 165 - 170 |

| C-OH | 150 - 155 |

| C-NO₂ | 145 - 150 |

| Aromatic C-H | 115 - 130 |

| Aromatic C-CH₃ | 135 - 140 |

| Aromatic C-COOCH₃ | 120 - 125 |

| -OCH₃ (Ester) | ~52 |

| -CH₃ (Aromatic) | ~20 |

Note: Predicted values are based on the analysis of structurally similar compounds.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

In an electron ionization (EI) mass spectrum of this compound, the molecular ion peak (M⁺) would correspond to the molecular weight of the compound (C₉H₉NO₅, 211.17 g/mol ). The fragmentation of the molecular ion can provide valuable structural information. Common fragmentation pathways for aromatic esters include the loss of the methoxy (B1213986) group (-OCH₃) or the entire methoxycarbonyl group (-COOCH₃). The nitro group can also be lost as NO₂.

Table 3: Predicted Key Mass Spectrometry Fragments for this compound

| m/z | Predicted Fragment Ion |

| 211 | [M]⁺ |

| 180 | [M - OCH₃]⁺ |

| 152 | [M - COOCH₃]⁺ |

| 165 | [M - NO₂]⁺ |

Note: Predicted fragmentation is based on general principles of mass spectrometry for aromatic esters and nitro compounds.

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass of the molecular ion, allowing for the determination of the elemental composition of the molecule. For this compound (C₉H₉NO₅), the calculated exact mass is 211.0481. HRMS can confirm this exact mass, providing strong evidence for the molecular formula.

Chromatographic Techniques for Purity Assessment and Reaction Monitoring

Chromatographic techniques are indispensable for separating and purifying chemical compounds. Thin-Layer Chromatography (TLC) is often used for rapid monitoring of the progress of a chemical reaction, allowing for the visualization of the consumption of starting materials and the formation of the product. Column chromatography, using a stationary phase like silica (B1680970) gel, is a standard method for the purification of the final product.

For a more quantitative analysis of purity, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are employed. In the synthesis of related nitrobenzoate derivatives, reaction progress is often monitored by TLC. rsc.org For instance, the synthesis of methyl 3-methyl-4-nitrobenzoate involved purification by flash chromatography on silica gel. cdc.gov A developed GC-MS method for determining genotoxic impurities in related compounds utilized a capillary GC column with a dimethyl polysiloxane stationary phase, demonstrating the applicability of such techniques for purity assessment. amazonaws.com The purity of intermediates in the synthesis of related compounds has also been determined by HPLC. mdpi.comnih.gov

High-Performance Liquid Chromatography (HPLC) for Compound Purity and Reaction Progress

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of synthesized compounds and monitoring the progress of chemical reactions. For nitro-substituted methyl benzoates, reversed-phase HPLC is a common method. This typically involves a non-polar stationary phase (like a C18 column) and a polar mobile phase, often a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol (B129727), sometimes with acid modifiers to improve peak shape.

In the context of a hypothetical synthesis of this compound, HPLC would be invaluable. By injecting a small sample of the reaction mixture at various time points, the consumption of starting materials and the formation of the product could be tracked. The purity of the final isolated product would be determined by the presence of a single major peak, with the area of any minor peaks representing impurities. However, without experimental data, a specific retention time for this compound cannot be provided.

A general, hypothetical data table for HPLC analysis is presented below to illustrate its application.

Hypothetical HPLC Monitoring of a Reaction

| Time (hours) | Starting Material Peak Area (%) | Product Peak Area (%) |

|---|---|---|

| 0 | 100 | 0 |

| 1 | 65 | 35 |

| 2 | 30 | 70 |

| 4 | 5 | 95 |

Thin-Layer Chromatography (TLC) for Qualitative Reaction Monitoring

Thin-Layer Chromatography (TLC) serves as a rapid and cost-effective method for the qualitative monitoring of chemical reactions. It allows for the simultaneous analysis of the starting material, reaction mixture, and product on a single plate. For aromatic compounds, silica gel is a common stationary phase, and the mobile phase is typically a mixture of non-polar and polar organic solvents. The separation is based on the differential partitioning of the compounds between the stationary and mobile phases.

In the synthesis of this compound, TLC would be used to quickly assess the reaction's progress. A spot of the starting material, a co-spot (a mixture of starting material and the reaction mixture), and a spot of the reaction mixture would be applied to a TLC plate. As the reaction proceeds, the spot corresponding to the starting material would diminish in intensity, while a new spot for the more polar product would appear and intensify. Visualization is often achieved under UV light, as many aromatic compounds are UV-active.

The retention factor (Rƒ), the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a key parameter in TLC. However, without experimental validation, a specific Rƒ value for this compound cannot be reported. A hypothetical table illustrating TLC data is provided below.

Hypothetical TLC Data for Reaction Monitoring

| Compound | Rƒ Value | Solvent System | Visualization |

|---|---|---|---|

| Starting Material | 0.75 | Hexane:Ethyl Acetate (B1210297) (3:1) | UV Light (254 nm) |

It is important to reiterate that the data presented in the tables are hypothetical and for illustrative purposes only, due to the absence of published experimental results for this compound.

Computational and Theoretical Investigations of Methyl 3 Hydroxy 4 Methyl 5 Nitrobenzoate

Quantum Chemical Calculations for Electronic Structure and Molecular Properties

Quantum chemical calculations are indispensable tools for elucidating the fundamental electronic characteristics and predicting the behavior of molecules. For a compound like Methyl 3-hydroxy-4-methyl-5-nitrobenzoate, both Density Functional Theory (DFT) and ab initio methods would be employed to gain a deep understanding of its properties.

Density Functional Theory (DFT) Studies of Ground State Geometries and Energetics

Density Functional Theory (DFT) is a powerful computational method for determining the ground-state electronic structure of many-body systems. For this compound, DFT calculations, likely using a functional such as B3LYP with a suitable basis set (e.g., 6-311G(d,p)), would be the first step in a computational investigation. ambeed.com

These calculations would provide optimized ground-state geometry, including key bond lengths, bond angles, and dihedral angles. The synergistic and sometimes competing electronic effects of the hydroxyl (-OH), methyl (-CH₃), nitro (-NO₂), and methyl ester (-COOCH₃) substituents would significantly influence the geometry of the benzene (B151609) ring. For instance, the electron-donating methyl and hydroxyl groups and the electron-withdrawing nitro and methyl ester groups would likely cause some distortion from a perfect hexagonal benzene ring.

Furthermore, DFT calculations would yield crucial energetic information, such as the total energy of the molecule, which is fundamental for assessing its stability. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are also critical outputs. The HOMO-LUMO gap is a key indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity.

Table 1: Predicted Key Geometric and Electronic Parameters from DFT Calculations for this compound (Hypothetical Data)

| Parameter | Predicted Value | Significance |

| C-N Bond Length | ~1.45 Å | Reflects the strength of the nitro group's attachment to the ring. |

| O-H Bond Length | ~0.96 Å | Typical for a phenolic hydroxyl group. |

| Dihedral Angle (Ring-NO₂) | < 10° | Indicates near planarity of the nitro group with the benzene ring. |

| Dihedral Angle (Ring-COOCH₃) | Variable | The ester group may rotate, influencing conformation. |

| HOMO Energy | ~ -7.5 eV | Indicates the energy of the highest energy electrons available for reaction. |

| LUMO Energy | ~ -2.5 eV | Indicates the energy of the lowest energy orbital available to accept electrons. |

| HOMO-LUMO Gap | ~ 5.0 eV | Suggests moderate chemical reactivity. |

Ab Initio Methods for Electronic Configuration and Reactivity Prediction

Ab initio methods are a class of quantum chemistry methods based on first principles, without the inclusion of empirical parameters. While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory can provide more accurate results for certain properties.

For this compound, ab initio calculations would be used to refine the understanding of its electronic configuration and to predict its reactivity with greater precision. These methods can provide a more detailed picture of electron correlation effects, which are important in molecules with multiple functional groups.

Reactivity descriptors, such as electrostatic potential (ESP) maps, can be generated from these calculations. The ESP map would visualize the charge distribution across the molecule, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions. For this compound, the oxygen atoms of the nitro and carbonyl groups, as well as the hydroxyl oxygen, would be expected to be regions of negative potential, while the hydroxyl proton and aromatic protons would be regions of positive potential. This information is crucial for predicting sites of electrophilic and nucleophilic attack.

Conformational Analysis and Potential Energy Surfaces

The presence of the methyl ester and hydroxyl groups introduces rotational flexibility in this compound. A thorough conformational analysis is necessary to identify the most stable conformers and to understand the energy barriers between them.

By systematically rotating the dihedral angles associated with the C-O bond of the hydroxyl group and the C-C bond connecting the ester group to the ring, a potential energy surface (PES) can be constructed. This surface maps the energy of the molecule as a function of its geometry. The minima on the PES correspond to stable conformers, while the saddle points represent transition states between them.

It is highly probable that the most stable conformer would involve an intramolecular hydrogen bond between the hydroxyl group and an oxygen atom of the adjacent nitro group, forming a stable six-membered ring. This type of interaction is commonly observed in ortho-substituted phenols. The orientation of the methyl ester group would also be a key factor, with steric hindrance from the neighboring methyl group playing a significant role in determining its preferred orientation.

Analysis of Intermolecular Interactions and Crystal Packing

In the solid state, the arrangement of molecules in the crystal lattice is governed by a variety of intermolecular interactions. For this compound, hydrogen bonding and π-stacking interactions are expected to be the dominant forces dictating the crystal packing.

Computational Modeling of Hydrogen Bonding Networks

The hydroxyl group is a strong hydrogen bond donor, while the oxygen atoms of the nitro and carbonyl groups are effective hydrogen bond acceptors. Computational modeling can predict the formation of intricate hydrogen bonding networks within the crystal lattice.

Table 2: Plausible Hydrogen Bonding Interactions in Crystalline this compound (Hypothetical Data)

| Donor (D) | Hydrogen (H) | Acceptor (A) | D-H···A Angle (°) | D···A Distance (Å) | Type |

| O-H | H | O (nitro) | ~170 | ~2.7 | Strong, Intermolecular |

| O-H | H | O (carbonyl) | ~165 | ~2.8 | Moderate, Intermolecular |

| C-H (aromatic) | H | O (nitro) | ~150 | ~3.2 | Weak, Intermolecular |

| C-H (methyl) | H | O (hydroxyl) | ~145 | ~3.3 | Weak, Intermolecular |

Theoretical Studies of π-Stacking Interactions

The electron-deficient nature of the nitro-substituted aromatic ring in this compound makes it a good candidate for π-stacking interactions. These non-covalent interactions involve the stacking of aromatic rings on top of each other.

Mechanistic Studies of Synthetic Transformations and Reactions

Detailed mechanistic studies, including computational and theoretical investigations, specifically for the synthetic transformations and reactions of This compound , are not found in the currently available body of scientific literature. While the synthesis of this compound can be logically inferred from general organic chemistry principles, specific research detailing the reaction kinetics, transition states, and energy profiles through computational analysis has not been published.

The synthesis would likely involve the nitration of methyl 3-hydroxy-4-methylbenzoate. The mechanism for this electrophilic aromatic substitution is expected to follow the established pathway involving the generation of a nitronium ion (NO₂⁺), which then attacks the benzene ring. The directing effects of the hydroxyl (-OH), methyl (-CH₃), and methyl ester (-COOCH₃) groups would determine the position of the incoming nitro group.

Without dedicated computational studies, any discussion of the specific energetics and transition state geometries for the synthesis or subsequent reactions of this compound would be speculative. Such studies would be valuable in providing a deeper understanding of the reactivity and electronic properties of this molecule.

Despite a comprehensive search for information on the chemical compound "this compound," there is currently insufficient publicly available scientific literature to detail its specific applications in advanced organic synthesis as outlined in the requested article structure.

Information is available for structurally similar compounds, such as "Methyl 3-hydroxy-4-nitrobenzoate" and "Methyl 4-hydroxy-3-nitrobenzoate." These related molecules have been documented as versatile intermediates in the synthesis of various organic compounds, including pharmaceuticals and dyes. However, the presence of an additional methyl group in "this compound" significantly alters its chemical properties and reactivity, making it scientifically inaccurate to extrapolate the applications of these analogues to the target compound.

Consequently, without specific research findings on "this compound," it is not possible to generate a thorough, informative, and scientifically accurate article that adheres to the provided outline. The creation of such an article would require speculative claims that are not supported by the available evidence.

Therefore, the requested article on the "Applications of this compound in Advanced Organic Synthesis" cannot be produced at this time due to a lack of relevant research data. Further investigation and publication of research involving this specific compound would be necessary to fulfill this request.

Future Research Directions and Perspectives

Development of Novel and Sustainable Synthetic Routes for Methyl 3-hydroxy-4-methyl-5-nitrobenzoate

The synthesis of polysubstituted nitroaromatic compounds often involves multi-step processes that can utilize harsh reagents and conditions. A significant future direction lies in developing more sustainable and efficient synthetic pathways to this compound.

Traditional methods for producing related compounds, such as the nitration of m-hydroxybenzoic acid using fuming nitric acid, highlight the need for greener alternatives. prepchem.com Future research could focus on:

Catalytic Nitration: Investigating the use of solid acid catalysts or milder nitrating agents to improve regioselectivity and reduce the use of strong acids like sulfuric and nitric acid.

Flow Chemistry: Implementing continuous flow reactors for nitration and other synthetic steps can enhance safety, improve heat management, and allow for precise control over reaction parameters, potentially increasing yield and purity.

Bio-catalysis: Exploring enzymatic pathways for the selective hydroxylation or nitration of precursors could offer a highly sustainable and environmentally benign synthetic route.

Alternative Starting Materials: Research into novel synthetic strategies starting from more readily available and renewable precursors would be a valuable contribution. A retracted paper on the synthesis of Gefitinib, for instance, started from methyl 3-hydroxy-4-methoxybenzoate and involved a nitration step, showcasing the modularity of such synthetic approaches. mdpi.com

Exploration of Catalytic Transformations and Derivatization

The functional groups of this compound serve as reactive handles for a wide array of chemical modifications. A key area for future research is the catalytic transformation of this molecule to create a library of novel derivatives with potentially useful properties.

Reduction of the Nitro Group: The selective catalytic hydrogenation of the nitro group to an amino group is a fundamental transformation. google.com This would yield Methyl 3-amino-5-hydroxy-4-methylbenzoate, a trifunctional molecule that could serve as a versatile building block for pharmaceuticals, dyes, or polymers. Studies on the catalytic hydrogenation of various nitrophenols show that palladium-based catalysts are highly effective. rsc.org The kinetics and mechanisms of such reactions, including the often-observed induction period, are areas of active research. nih.gov

Ester and Phenolic Group Reactions: The methyl ester can be hydrolyzed to the corresponding carboxylic acid or converted to other esters or amides. The phenolic hydroxyl group can be alkylated, acylated, or used to direct further electrophilic aromatic substitution, leading to a diverse range of new compounds.

Cross-Coupling Reactions: Future work could explore the conversion of the hydroxyl group to a triflate or halide, enabling palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to introduce new carbon-carbon or carbon-heteroatom bonds.

Advanced Characterization of Solid-State Structures and Polymorphism

The physical properties of a molecular solid are dictated by its crystal structure. The study of polymorphism—the ability of a compound to exist in multiple crystal forms—is critical, as different polymorphs can have different stability, solubility, and mechanical properties. There is no public crystallographic information for this compound, representing a significant gap and research opportunity.

Future research should involve:

Single Crystal X-ray Diffraction: Growing single crystals and determining the precise three-dimensional arrangement of molecules. This would reveal key structural information about bond lengths, bond angles, and intermolecular interactions.

Polymorph Screening: A systematic investigation of crystallization from various solvents and under different conditions to identify potential polymorphs. Research on related molecules like p-nitrobenzoic acid has shown that polymorphism can have a substantial impact on mechanical properties. rsc.org

Spectroscopic and Thermal Analysis: Characterizing any discovered polymorphs using techniques such as Infrared (IR) and Raman spectroscopy, Differential Scanning Calorimetry (DSC), and Thermogravimetric Analysis (TGA). Studies on other nitro-substituted aromatic compounds have successfully used these methods to identify and understand polymorphic and conformational states. mdpi.com

The data from these studies would be invaluable for understanding the structure-property relationships of this compound and for controlling its solid-state properties in any potential application.

Integration into Supramolecular Assemblies for Specific Chemical Functions

The functional groups on this compound make it an excellent candidate for use as a building block (synthon) in supramolecular chemistry. The hydroxyl group is a hydrogen-bond donor, while the ester and nitro groups are hydrogen-bond acceptors. The aromatic ring can participate in π-π stacking interactions.

Future research perspectives include:

Co-crystal Engineering: Combining the title compound with other molecules (co-formers) to create new multi-component crystals with tailored properties. The predictable hydrogen bonding of carboxylic acids and other functional groups is a cornerstone of this field.

Metal-Organic Frameworks (MOFs): After hydrolysis of the ester to a carboxylic acid, the resulting molecule could serve as an organic linker to coordinate with metal ions, forming porous MOFs. These materials have applications in gas storage, separation, and catalysis.

Liquid Crystals: The rigid, substituted aromatic core is a structural feature common in liquid crystalline materials. Derivatization to introduce long alkyl chains could induce liquid crystalline phases.

Molecular Recognition: The specific arrangement of hydrogen bond donors and acceptors could be exploited for the design of host molecules for molecular recognition and sensing applications. The crystal structures of related nitrobenzoate compounds often reveal extensive networks of intermolecular interactions, such as C-H···O and π-π stacking, which are fundamental to designing complex molecular assemblies. researchgate.net

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.